

An In-depth Technical Guide to the Physical Properties of Trityl Mercaptan

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Compound of Interest

Compound Name: *Triphenylmethanethiol*

Cat. No.: *B167021*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl mercaptan, also known as **triphenylmethanethiol**, is a sterically hindered organosulfur compound with the chemical formula $(\text{C}_6\text{H}_5)_3\text{CSH}$. Its bulky triphenylmethyl (trityl) group confers unique properties, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the core physical properties of trityl mercaptan, detailed experimental protocols for their determination, and a workflow for its synthesis and application as a protecting group for thiols. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Physical Properties

The physical characteristics of trityl mercaptan are crucial for its handling, application in synthesis, and purification. A summary of its key physical properties is presented in the table below.

Property	Value
Molecular Formula	C ₁₉ H ₁₆ S
Molecular Weight	276.40 g/mol
Appearance	Cream to pale yellow crystalline powder.[1]
Melting Point	102-109 °C.[1][2]
Boiling Point	403.8 °C at 760 mmHg (estimated).
Density	Approximately 1.119 to 1.214 g/cm ³ .
Solubility	Insoluble in water.[3][4] Soluble in organic solvents such as ethanol, ether, and chloroform. [1][3]
pKa	8.87 ± 0.10 (Predicted).

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of trityl mercaptan. Below is a summary of expected spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of trityl mercaptan is characterized by the following key absorption bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2560	Weak	S-H stretch
3100-3000	Medium	Aromatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C ring stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiol proton (S-H) and a multiplet in the aromatic region for the phenyl protons.

- ~7.2-7.5 ppm: Multiplet, 15H (aromatic protons of the three phenyl groups).
- ~3.5 ppm: Singlet, 1H (thiol proton, -SH). The chemical shift of the thiol proton can be variable and may be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the quaternary carbon attached to the sulfur atom.

- ~145 ppm: Quaternary carbons of the phenyl rings attached to the central carbon.
- ~128-130 ppm: Carbons of the phenyl rings.
- ~65 ppm: Central quaternary carbon (C-S).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of trityl mercaptan would likely show a molecular ion peak (M⁺) at m/z 276. The most prominent fragmentation would be the loss of the thiol group (-SH) to form the highly stable trityl cation at m/z 243.

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a synthetic procedure are provided below.

Determination of Melting Point

The melting point of trityl mercaptan can be determined using a standard capillary melting point apparatus.

Materials:

- Trityl mercaptan sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp)

Procedure:

- Ensure the trityl mercaptan sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to about 15-20 °C below the expected melting point (around 85-90 °C).
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows.

Materials:

- Trityl mercaptan
- Test tubes
- Solvents (water, ethanol, diethyl ether, chloroform)
- Spatula
- Vortex mixer (optional)

Procedure:

- Place approximately 10-20 mg of trityl mercaptan into separate test tubes.
- Add 1 mL of a solvent to each test tube.

- Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
- Observe whether the solid dissolves completely, partially, or not at all.
- Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Synthesis of Trityl Mercaptan from Trityl Chloride

Trityl mercaptan can be synthesized by the reaction of triphenylmethyl chloride (trityl chloride) with a sulfur source like sodium hydrosulfide.

Materials:

- Trityl chloride
- Sodium hydrosulfide (NaSH)
- Ethanol
- Water
- Diethyl ether
- Hydrochloric acid (dilute)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

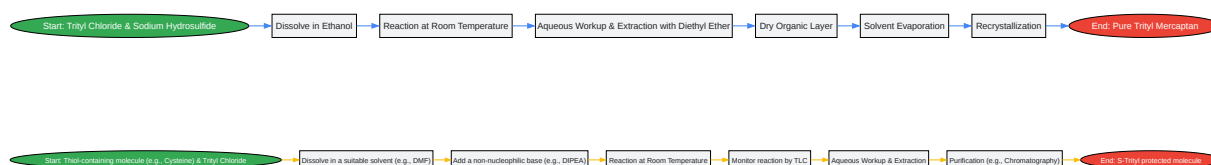
- Dissolve trityl chloride in ethanol in a round-bottom flask.

- In a separate flask, dissolve an equimolar amount of sodium hydrosulfide in a minimal amount of water and add it to the trityl chloride solution.
- Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the ethanol using a rotary evaporator.
- Add water and diethyl ether to the residue in a separatory funnel.
- Separate the organic layer, wash it with water and then with a dilute solution of hydrochloric acid, followed by a final wash with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the diethyl ether to obtain the crude trityl mercaptan.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

Mandatory Visualizations

Experimental Workflow: Synthesis of Trityl Mercaptan

The following diagram illustrates the workflow for the synthesis of trityl mercaptan from trityl chloride.



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References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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